(R)-1-Phenylhex-5-EN-1-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1R)-1-phenylhex-5-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12-13H,1,3,5,10H2/t12-/m1/s1 |
InChI Key |
HKBIUZBZBSIUBN-GFCCVEGCSA-N |
Isomeric SMILES |
C=CCCC[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
C=CCCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for R 1 Phenylhex 5 En 1 Ol
Classic Approaches to 1-Phenylhex-5-en-1-ol
The synthesis of the racemic form of 1-Phenylhex-5-en-1-ol can be achieved through established organometallic reactions. These methods are fundamental in organic chemistry and provide a reliable foundation for producing the basic carbon skeleton of the target molecule.
Grignard Reagent-Mediated Synthesis of 1-Phenylhex-5-en-1-ol
A primary and straightforward method for synthesizing 1-Phenylhex-5-en-1-ol involves the use of a Grignard reagent. This reaction is a classic example of carbon-carbon bond formation. The synthesis is typically achieved by reacting benzaldehyde (B42025) with a Grignard reagent derived from 5-bromo-1-pentene (B141829).
The general mechanism involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde. youtube.com A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. youtube.com Grignard reagents are known for their high reactivity and are typically prepared by reacting an alkyl or alkenyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Reaction Scheme:
Step 1 (Grignard Formation): 5-bromo-1-pentene + Mg → 4-pentenylmagnesium bromide
Step 2 (Nucleophilic Addition): Benzaldehyde + 4-pentenylmagnesium bromide → Magnesium alkoxide intermediate
Step 3 (Workup): Magnesium alkoxide intermediate + H₃O⁺ → 1-Phenylhex-5-en-1-ol
This approach yields a racemic mixture of (R)- and (S)-1-Phenylhex-5-en-1-ol.
Strategies Involving Boronate Intermediates
The use of organoboron compounds, particularly boronate esters, presents another versatile route to homoallylic alcohols like 1-Phenylhex-5-en-1-ol. Allylboration reactions involve the addition of an allylboronate to an aldehyde. These reactions are valued for their reliability and the potential for stereochemical control, even in non-asymmetric variants.
The reaction of an allylboronate ester with benzaldehyde proceeds through a Zimmerman-Traube-type six-membered cyclic transition state. This mechanism often leads to predictable diastereoselectivity when substituted allylboronates are used. For the synthesis of 1-Phenylhex-5-en-1-ol, an unsubstituted allylboronate would be reacted with benzaldehyde, typically catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), to enhance the aldehyde's electrophilicity. nsf.gov
Enantioselective Synthesis of (R)-1-Phenylhex-5-en-1-ol and Related Chiral Homoallylic Alcohols
Achieving high enantiopurity is crucial for many applications of chiral molecules. The synthesis of this compound can be directed enantioselectively through several advanced methodologies, including asymmetric allylation, biocatalysis, and the use of chiral acid catalysts.
Asymmetric Allylation Strategies to Chiral Phenyl-Substituted Homoallylic Alcohols
Asymmetric allylation of aldehydes is a powerful method for the enantioselective synthesis of chiral homoallylic alcohols. These reactions typically employ a stoichiometric or catalytic amount of a chiral auxiliary or catalyst to control the facial selectivity of the allyl group's addition to the carbonyl.
One common strategy involves the use of allyltributyltin in the presence of a chiral catalyst. For instance, a catalyst system derived from titanium tetraisopropoxide (Ti(O-i-Pr)₄) and the chiral ligand BINOL (1,1'-bi-2-naphthol) has been shown to be effective. acs.org This system can exhibit phenomena like chiral amplification, where the enantiomeric excess (ee) of the product is higher than that of the chiral ligand used. acs.org
| Catalyst/Reagent | Aldehyde | Allyl Source | Product | Enantiomeric Excess (ee) | Reference |
| (R)-BINOL/Ti(O-i-Pr)₄ | Benzaldehyde | Allyltributyltin | (R)-1-Phenyl-3-buten-1-ol | High | acs.org |
| Rhodium(I)/(R)-DTBM-SEGPHOS | Allylic Ether | Arylboronic Acid | Branched Homoallylic Alcohol | >95% | researchgate.net |
| Dual Pd/Photoredox | Vinyl Cyclic Carbonate | Hantzsch Ester | Vicinal Substituted Homoallylic Alcohol | up to 94:6 er | chemrxiv.org |
This table presents examples of asymmetric allylation for synthesizing chiral homoallylic alcohols related to the target compound.
Biocatalytic Approaches for Enantioselective Production, including Lipase-Mediated Resolution
Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiopure compounds. nih.gov For chiral alcohols, lipase-mediated kinetic resolution is a widely used and effective technique. nih.gov
This method involves the enantioselective acylation of a racemic alcohol. A lipase (B570770) enzyme selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol). For example, a racemic mixture of 1-Phenylhex-5-en-1-ol can be subjected to acetylation using a lipase such as Candida antarctica lipase B (CALB) or lipase from Burkholderia cepacia (lipase PS-D) and an acyl donor like vinyl acetate. nih.gov
If the lipase preferentially acylates the (S)-enantiomer, the unreacted this compound can be isolated with high enantiomeric purity. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity. mdpi.com
| Enzyme | Substrate | Process | Outcome | Reference |
| Candida rugosa Lipase (CRL) | Diastereoisomeric FOP acetates | Kinetic Resolution | Enantiopure (S)-FOP alcohol intermediate | nih.gov |
| Burkholderia cepacia Lipase (PS-D) | Racemic hydroxylactam | Acetylation | (5S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | nih.gov |
| Porcine Pancreatic Lipase (PPL) | Substituted 2-aryl-propanols | Acetylation | High enantioselectivity (E up to 144) | mdpi.com |
This table provides examples of lipase-mediated resolutions for producing chiral alcohols and related compounds.
Catalytic Asymmetric Methods Utilizing Chiral Lewis Acids or Brønsted Acids
The development of chiral Lewis acid and Brønsted acid catalysts has revolutionized asymmetric synthesis. These catalysts activate the aldehyde substrate and create a chiral environment, guiding the nucleophilic attack of the allylating agent to one face of the carbonyl.
Chiral Lewis Acids: Catalytic systems prepared from metal salts and chiral ligands are prominent in this category. For example, a chiral complex formed from indium triflate (In(OTf)₃) and a chiral PYBOX ligand can catalyze the reaction between aldehydes and allyltributylstannane, yielding homoallylic alcohols with moderate to high enantioselectivities (60–93% ee). rsc.org Similarly, titanium-based catalysts, often used with the BINOL ligand, are effective for the enantioselective synthesis of homoallylic alcohols. acs.org
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs), a type of Brønsted acid, have emerged as powerful organocatalysts for various asymmetric transformations, including the synthesis of homoallylic alcohols. nih.govresearchgate.net These catalysts activate the aldehyde by forming a hydrogen bond with the carbonyl oxygen. The bulky substituents on the chiral backbone of the phosphoric acid then create a sterically hindered environment that dictates the stereochemical outcome of the reaction. This methodology has been successfully applied to the allylboration of aldehydes, providing a route to chiral homoallylic alcohols. nih.gov More recently, Lewis acid-assisted Brønsted acid catalysis has been shown to be effective for the enantioselective crotylboration of propargylic aldehydes. thieme-connect.com
| Catalyst Type | Catalyst Example | Reaction Type | Product ee/er | Reference |
| Lewis Acid | In(OTf)₃ / PYBOX | Allylation of aldehydes | 60-93% ee | rsc.org |
| Lewis Acid | Ti(O-i-Pr)₄ / BINOL | Allylation of benzaldehyde | High ee | acs.org |
| Brønsted Acid | Chiral Phosphoric Acid (e.g., TRIP) | Allylation of ketones | up to 94% ee | researchgate.net |
| Lewis Acid-Assisted Brønsted Acid | F-vivol-8/SnCl₄ | Crotylboration of propargylic aldehydes | up to 91% ee | thieme-connect.com |
This table summarizes results from asymmetric catalysis using chiral Lewis and Brønsted acids for the synthesis of chiral homoallylic alcohols.
Chemoenzymatic Synthetic Routes for Enantiomerically Enriched Compounds
Following a comprehensive review of scientific literature, no specific research articles detailing the chemoenzymatic synthesis of this compound were identified. While the principles of chemoenzymatic synthesis, particularly the use of lipases for the kinetic resolution of racemic alcohols, are well-established for structurally similar compounds, direct application and detailed findings for 1-phenylhex-5-en-1-ol have not been documented in the reviewed sources.
General methodologies for the chemoenzymatic resolution of secondary alcohols often involve the enantioselective acylation of a racemic alcohol using a lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), in the presence of an acyl donor. This process typically results in the formation of an ester from one enantiomer, leaving the other enantiomer as the unreacted alcohol, thereby allowing for their separation. The effectiveness of such resolutions is dependent on various factors including the choice of enzyme, solvent, acyl donor, and temperature.
However, without specific studies on 1-phenylhex-5-en-1-ol, it is not possible to provide detailed research findings, reaction conditions, yields, or enantiomeric excess values. Consequently, a data table summarizing such specific findings cannot be constructed. Further experimental research would be required to establish a viable chemoenzymatic route for the synthesis of enantiomerically enriched this compound.
Reactions and Transformations of R 1 Phenylhex 5 En 1 Ol
Stereoselective Transformations
The stereocenter in (R)-1-Phenylhex-5-en-1-ol plays a pivotal role in directing the outcomes of various transformations, allowing for the synthesis of complex molecular architectures with a high degree of stereochemical control.
Allyl-Transfer Reactions and Mechanistic Insights into Racemization
Allyl-transfer reactions involving chiral homoallylic alcohols like this compound can proceed with a transfer of the allyl group to an acceptor, such as an aldehyde. However, these reactions are often accompanied by a loss of enantiomeric excess due to racemization pathways. thieme-connect.com
A significant mechanism leading to racemization is the acid-catalyzed allyl-transfer reaction. In the presence of an acid and an aldehyde, a chiral homoallylic alcohol can undergo an oxonia-Cope rearrangement, which is a type of nih.govnih.gov-sigmatropic shift. beilstein-journals.org This process can lead to the formation of the racemic product. For instance, in a related system, the acid-catalyzed allylation of 3-phenylpropanal (B7769412) with a chiral allyl donor initially produces (R)-1-phenylhex-5-en-3-ol enantioselectively. However, the enantiomeric excess of the product decreases over time as the chemical yield increases. This racemization occurs via an acid-catalyzed allyl-transfer from the newly formed chiral homoallylic alcohol back to the aldehyde, proceeding through a six-membered chair-like cyclic transition state. thieme-connect.com
The propensity for racemization is influenced by the reaction conditions, including the type of acid catalyst used. Studies on similar systems have shown that catalysts like Sn(OTf)₂ and HNTf₂ can be effective in promoting this racemization, while others like Ti(i-PrO)₄ and Sc(OTf)₃ may not catalyze the reaction. thieme-connect.com The presence of an aldehyde significantly accelerates the rate of racemization. thieme-connect.com
| Catalyst | Effect on Racemization |
| Sn(OTf)₂ | Effective |
| HNTf₂ | Effective |
| BF₃·OEt₂ | Moderate |
| HCl·OEt₂ | Moderate |
| Ti(i-PrO)₄ | Ineffective |
| Sc(OTf)₃ | Ineffective |
This table illustrates the catalytic activity of various acids in promoting racemization via allyl-transfer reactions in systems analogous to this compound.
Stereospecific and Stereodivergent Allyl-Allyl Coupling Reactions
This compound, after activation of the hydroxyl group to a suitable leaving group, can serve as an internal allyl electrophile in palladium-catalyzed allyl-allyl cross-coupling reactions. These reactions offer a powerful method for the construction of 1,5-dienes. A key feature of using such internal allylic electrophiles is that the stereochemical outcome of the reaction is often dictated by the chirality of the starting material, leading to stereospecific transformations. nih.gov
In these couplings, the palladium catalyst facilitates the reaction between the chiral allylic electrophile and an allyl nucleophile, such as allylboronate (allylB(pin)). The reaction can proceed with a high degree of chirality transfer, meaning the enantiomeric excess of the starting material is largely preserved in the product. nih.gov However, the degree of stereospecificity can be influenced by factors such as catalyst loading. Higher catalyst concentrations may lead to a decrease in the conservation of enantiomeric excess due to competing racemization pathways, potentially involving redox transmetalation between palladium-π-allyl intermediates. nih.gov
Stereodivergent synthesis, the ability to generate different stereoisomers from a common starting material by tuning the reaction conditions, is also a valuable strategy in organic synthesis. nih.gov While direct examples with this compound are not prevalent, the principles of stereodivergent dual-catalyst systems, such as those employing a combination of palladium and copper catalysts with different chiral ligands, could potentially be applied. chinesechemsoc.org By selecting the appropriate combination of chiral ligands, it is conceivable to control the stereochemical outcome of the allyl-allyl coupling, leading to different diastereomers of the product.
Intramolecular Cyclization Reactions
The presence of both a nucleophilic hydroxyl group and an olefinic moiety within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.
Cyclization to Oxacycles and Other Heterocyclic Scaffolds
The intramolecular hydroalkoxylation of alkenyl alcohols is a direct method for the synthesis of cyclic ethers (oxacycles). researchgate.net In the case of this compound, acid-catalyzed cyclization is expected to proceed via activation of the hydroxyl group, followed by intramolecular attack of the double bond. The regioselectivity of this cyclization would determine the size of the resulting ring. A 6-endo-trig cyclization would lead to the formation of a tetrahydropyran (B127337) ring, while a 5-exo-trig cyclization would yield a substituted tetrahydrofuran (B95107). The presence of the phenyl group at the carbinol center can influence the stability of potential cationic intermediates, thereby affecting the reaction pathway and stereochemical outcome. mdpi.com
The stereochemistry of the starting material is crucial in determining the stereochemistry of the newly formed stereocenters in the cyclic product. The cyclization often proceeds through a chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric strain. mdpi.com
Prins Cyclizations and Related Methodologies for Tetrahydropyran Formation from Homoallylic Alcohols
The Prins cyclization is a powerful and widely used reaction for the stereoselective synthesis of tetrahydropyran (THP) rings. researchgate.net This reaction involves the condensation of a homoallylic alcohol with an aldehyde in the presence of a Brønsted or Lewis acid catalyst. beilstein-journals.org For this compound, the Prins cyclization would involve its reaction with an aldehyde, leading to the formation of a substituted tetrahydropyran.
The mechanism proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular attack by the alkene. nih.gov The stereoselectivity of the Prins cyclization is generally high, with the reaction often proceeding through a chair-like transition state that dictates the relative stereochemistry of the substituents on the newly formed THP ring. nih.gov
However, a significant challenge in Prins cyclizations of chiral homoallylic alcohols, particularly those with aryl substituents at the carbinol center, is the potential for racemization. beilstein-journals.org This loss of stereochemical integrity can occur through a competing 2-oxonia-Cope rearrangement of the oxocarbenium ion intermediate. nih.gov The equilibrium between the Prins cyclization and the oxonia-Cope rearrangement is influenced by the nature of the aromatic ring and the reaction conditions. Electron-rich aromatic substituents can favor the rearrangement, leading to a decrease in the enantiomeric excess of the tetrahydropyran product. nih.gov To circumvent this issue, strategies such as using masked aldehyde precursors have been developed to suppress the reversible oxonia-Cope rearrangement. beilstein-journals.org
| Reaction | Key Features | Potential Issues |
| Prins Cyclization | Forms tetrahydropyran rings stereoselectively. | Racemization via oxonia-Cope rearrangement. |
| Reactants | Homoallylic alcohol and an aldehyde. | Side-chain exchange products. |
| Catalyst | Brønsted or Lewis acid. |
This table summarizes the key aspects of the Prins cyclization for homoallylic alcohols like this compound.
Palladium(II)-Catalyzed Intramolecular Hydroxycarbonylation of Hexenols
Palladium-catalyzed carbonylation reactions are versatile methods for the introduction of carbonyl groups into organic molecules. acs.org The intramolecular hydroxycarbonylation of unsaturated alcohols provides a route to lactones. For a hexenol like this compound, a Palladium(II)-catalyzed intramolecular hydroxycarbonylation would involve the reaction with carbon monoxide to form a cyclic carboxylic acid or lactone. nih.gov
The reaction typically proceeds through the formation of a palladium-hydride species, which adds across the double bond. Subsequent insertion of carbon monoxide and reductive elimination can lead to the formation of a lactone. nih.gov The regioselectivity of the initial hydropalladation step is crucial in determining the size of the resulting lactone ring. The choice of ligands on the palladium catalyst can significantly influence the chemo- and regioselectivity of the reaction, allowing for the divergent synthesis of different heterocyclic products. nih.govresearchgate.net While direct carbonylation of allylic alcohols has been well-studied, the application to homoallylic alcohols like this compound is also feasible, providing a pathway to valuable γ- and δ-lactones. researchgate.netnih.gov
Functional Group Transformations of the Alkenyl Moiety
The terminal alkene of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures. This section will focus on three specific transformations of the alkenyl moiety: selective isomerization, oxidative cleavage, and alkoxy diazomethylation.
Selective Isomerization of Terminal Alkenes
The selective isomerization of terminal alkenes to internal alkenes is a synthetically useful transformation that can be catalyzed by various transition metals and, more recently, by metal-free catalysts such as tris(pentafluorophenyl)borane, B(C₆F₅)₃. This Lewis acid has been shown to effectively catalyze the E-selective isomerization of a range of terminal alkenes. The general transformation involves the migration of the double bond from the terminal position to an internal position, typically favoring the thermodynamically more stable E-isomer.
For a substrate like this compound, the expected isomerization would lead to (R, E)-1-phenylhex-4-en-1-ol. The reaction is typically carried out at elevated temperatures in a non-coordinating solvent.
However, research on the B(C₆F₅)₃-catalyzed isomerization of allylbenzenes has indicated that the presence of alcohol functionalities within the substrate can lead to catalyst poisoning. This is presumed to be due to the coordination of the hydroxyl group to the highly Lewis acidic borane, which deactivates the catalyst. In studies with allylbenzene (B44316) substrates containing alcohol functionalities, no observable conversion to the corresponding styrene (B11656) derivatives was reported. This suggests that for a successful isomerization of this compound using this methodology, protection of the hydroxyl group may be necessary.
Table 1: General Conditions for B(C₆F₅)₃-Catalyzed Alkene Isomerization
| Parameter | Value |
| Catalyst | Tris(pentafluorophenyl)borane [B(C₆F₅)₃] |
| Catalyst Loading | 5-10 mol% |
| Solvent | Toluene, Xylenes |
| Temperature | 140-150 °C |
| Reaction Time | 16-24 h |
| Selectivity | High for E-isomer |
Data compiled from studies on analogous terminal alkenes. Direct application to this compound may require modification, such as protection of the alcohol functionality.
Oxidative Cleavage Reactions, such as Reductive Ozonolysis
Oxidative cleavage of the terminal double bond in this compound provides a direct route to carbonyl compounds. Ozonolysis is a powerful method for this transformation, where the carbon-carbon double bond is cleaved and replaced with carbon-oxygen double bonds. The outcome of the reaction is dependent on the workup conditions. A reductive workup preserves the aldehyde functionality that is formed from the terminal carbon of the alkene.
The reaction proceeds by treating the alkene with ozone (O₃) at low temperatures, typically -78 °C, to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent treatment with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide to yield the carbonyl products.
In the case of this compound, reductive ozonolysis is expected to yield (R)-5-hydroxy-5-phenylpentanal and formaldehyde. The secondary alcohol at the C1 position is not expected to be affected under these mild conditions.
Table 2: Reagents for Reductive Workup in Ozonolysis
| Reagent | Product from Terminal Alkene Carbon |
| Dimethyl sulfide (DMS, (CH₃)₂S) | Aldehyde |
| Zinc/Acetic Acid (Zn/CH₃COOH) | Aldehyde |
| Triphenylphosphine (PPh₃) | Aldehyde |
| Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
This table illustrates common reagents for the reductive workup of ozonides and the corresponding product formed from the CH₂ terminus of a terminal alkene.
Alkoxy Diazomethylation via Photoredox Catalysis
Recent advances in photoredox catalysis have enabled novel transformations of alkenes. One such reaction is the alkoxy diazomethylation, which allows for the synthesis of β-alkoxydiazocarbonyl compounds from alkenes, an alcohol, and a diazomethyl-substituted hypervalent iodine reagent. This multicomponent process is initiated by the photocatalytic generation of a diazomethyl radical.
This methodology can be applied in an intramolecular fashion. For a substrate like this compound, the hydroxyl group can act as the internal nucleophile, trapping a cationic intermediate to form a cyclic ether. Specifically, the reaction of an unsaturated alcohol like 5-phenylhex-5-en-1-ol (a close analogue) has been shown to produce a diazo compound substituted with a tetrahydropyran ring.
The proposed mechanism involves the visible-light-induced generation of a diazomethyl radical from the hypervalent iodine reagent. This radical adds to the terminal alkene of this compound, forming a radical intermediate. This intermediate is then oxidized by the photocatalyst to a benzylic cation. The pendant hydroxyl group then attacks this cation in an intramolecular fashion, leading to the formation of a tetrahydropyran ring after deprotonation.
Table 3: Conditions for Intramolecular Alkoxy Diazomethylation
| Component | Description |
| Alkene Substrate | Unsaturated alcohol (e.g., 5-phenylhex-5-en-1-ol) |
| Diazo Source | Diazomethyl-substituted hypervalent iodine reagent |
| Photocatalyst | Ruthenium or Iridium complex (e.g., Ru(bpy)₃(PF₆)₂) |
| Light Source | Blue LEDs |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Product | Diazo compound with a tetrahydropyran ring |
Data based on the reported intramolecular alkoxy diazomethylation of 5-phenylhex-5-en-1-ol.
Derivatization and Advanced Functionalization of R 1 Phenylhex 5 En 1 Ol
Synthesis and Conformational Analysis of N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide Derivatives
The transformation of (R)-1-Phenylhex-5-en-1-ol into more complex molecular architectures is a subject of significant interest. One such area of exploration is the synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide derivatives, which introduces an amide functionality, a common feature in biologically active molecules.
A straightforward and efficient method for the synthesis of these acetamides involves a two-step process. javeriana.edu.coscielo.org.coscielo.org.co Initially, the corresponding N-phenyl-α-(pent-4-en-1-yl)benzenemethanamine is prepared. Subsequent N-acetylation using acetic anhydride (B1165640) as both the reagent and solvent under reflux conditions yields the desired N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide derivatives. javeriana.edu.coscielo.org.coscielo.org.co This approach has been utilized to synthesize a series of derivatives with varying substituents on the N-phenyl ring. javeriana.edu.coscielo.org.coscielo.org.co
The synthesized acetamides have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. javeriana.edu.coscielo.org.coscielo.org.co The purity of the compounds is typically monitored by Gas Chromatography-Flame Ionization Detection (GC-FID). scielo.org.co
Table 1: Spectroscopic Data for Representative N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide Derivatives. scielo.org.coscielo.org.co
| Compound | Substituent on N-phenyl | Yield (%) | IR (C=O, cm⁻¹) | 1H NMR (δ, ppm) |
| 2a | H | 66-92 | 1650 | 1.62 (m, 2H), 1.72 (s, 3H), 2.03-2.19 (m, 2H), 2.63-2.71 (m, 2H), 4.90-5.05 (m, 3H), 5.76 (m, 1H), 6.94-7.39 (m, 10H) |
| 2c | 4-OCH₃ | 66-92 | 1655 | 1.67 (m, 2H), 1.80 (s, 3H), 2.06-2.30 (m, 2H), 2.70-2.77 (m, 2H), 3.83 (s, 3H), 4.98-5.14 (m, 3H), 5.83 (m, 1H), 6.92-7.35 (m, 9H) |
A noteworthy aspect of the structural analysis of these derivatives is the observation of conformational isomers for certain substituted compounds in their 1H and 13C NMR spectra. javeriana.edu.coscielo.org.co For instance, the presence of two sets of signals for a derivative bearing a substituent at the ortho or meta position of the N-phenyl ring suggests the existence of two stable conformers at room temperature. javeriana.edu.coscielo.org.co This phenomenon is attributed to restricted rotation around the N-aryl and/or N-acyl bonds.
To elucidate the preferred conformations, a combination of computational calculations and detailed NMR analysis, including the use of the Garbisch equation to determine dihedral angles from coupling constants, has been employed. javeriana.edu.coscielo.org.coscielo.org.co These studies have revealed that the conformational preferences are influenced by steric and electronic interactions within the molecule. javeriana.edu.coscielo.org.co For most of the synthesized acetamides, a single conformation is predominantly favored. However, in specific cases, two distinct conformers can coexist in solution, leading to the observed signal duplication in the NMR spectra. javeriana.edu.coscielo.org.co
Strategies for Regioselective and Stereoselective Functionalization of the Alcohol and Alkene Moieties
The presence of both an alcohol and an alkene functionality in this compound offers the opportunity for selective chemical modifications. The development of regioselective and stereoselective functionalization strategies is crucial for harnessing the full synthetic potential of this chiral building block.
Functionalization of the Alcohol Moiety
The secondary alcohol group can be targeted for various transformations, such as oxidation to the corresponding ketone, or esterification and etherification to introduce a wide range of functional groups. The stereocenter at the alcohol-bearing carbon provides an opportunity for stereocontrolled reactions. For instance, derivatization of the hydroxyl group can proceed with either retention or inversion of configuration, depending on the reaction mechanism (e.g., SN1 vs. SN2).
Functionalization of the Alkene Moiety
The terminal double bond is amenable to a plethora of addition and functionalization reactions. Key strategies for the regioselective and stereoselective functionalization of the alkene moiety in homoallylic alcohols like this compound include:
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of a primary alcohol at the terminal carbon. The use of chiral boranes can induce diastereoselectivity, with the stereochemical outcome being directed by the existing stereocenter of the starting material.
Epoxidation: The alkene can be converted to an epoxide, which can then be opened by various nucleophiles. The stereochemistry of the epoxidation can be controlled using chiral catalysts, leading to the formation of diastereomerically enriched products. The subsequent ring-opening of the epoxide can also be performed with high regioselectivity and stereoselectivity.
Dihydroxylation: The syn- or anti-dihydroxylation of the double bond can be achieved using reagents such as osmium tetroxide or through epoxidation followed by hydrolysis. The stereochemical outcome of these reactions can often be predicted and controlled, providing access to diols with defined stereochemistry.
Cyclofunctionalization: The hydroxyl group can participate in intramolecular reactions with the alkene moiety. For example, iodolactonization or related cyclizations can be used to form cyclic ethers or lactones in a regio- and stereoselective manner. rsc.orgrsc.org In a related transformation, the formation of cyclic iodocarbonates from homoallylic alcohols has been reported as a highly regio- and stereo-selective process. rsc.orgrsc.org
Metathesis Reactions: The terminal alkene can participate in various metathesis reactions, such as cross-metathesis with other alkenes or ring-closing metathesis if another double bond is present in the molecule, allowing for the formation of new carbon-carbon bonds.
The interplay between the existing stereocenter and the choice of reagents and reaction conditions is critical in achieving high levels of regio- and stereocontrol in the functionalization of both the alcohol and alkene moieties of this compound. These selective transformations pave the way for the synthesis of complex and stereochemically rich molecules from this versatile chiral precursor.
Applications of R 1 Phenylhex 5 En 1 Ol As a Chiral Building Block
Precursor in the Total Synthesis of Complex Natural Products
The utility of chiral molecules as starting materials for the total synthesis of natural products is a cornerstone of modern organic chemistry. While the specific application of (R)-1-Phenylhex-5-en-1-ol as a direct precursor in the completed total synthesis of a complex natural product is not extensively documented in readily available literature, its structural motifs are present in numerous bioactive compounds. Chiral secondary alcohols, in general, are pivotal intermediates. For instance, similar chiral alcohols have been instrumental in constructing the carbon skeletons of macrolides, alkaloids, and prostaglandins. The dual functionality of the hydroxyl group for further reactions and the terminal alkene for transformations like cross-metathesis or cyclization makes this compound a promising, though perhaps underutilized, starting material for such endeavors.
Chiral Auxiliary and Ligand Scaffold Development in Asymmetric Catalysis
Chiral alcohols are frequently employed as chiral auxiliaries or as foundational scaffolds for the development of chiral ligands used in asymmetric catalysis. These ligands coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
The this compound molecule can, in principle, be elaborated into various types of ligands:
Phosphine Ligands: The hydroxyl group can serve as a handle to introduce phosphorus-containing moieties, leading to the formation of chiral phosphine, phosphite, or phosphoramidite (B1245037) ligands. These are widely used in metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling.
N,O-Ligands: The phenyl ring can be functionalized, or the alkyl chain can be modified to introduce a nitrogen-containing group, resulting in chiral N,O-ligands that are effective in various catalytic transformations.
While specific, widely-used ligands derived directly from this compound are not prominently featured in scientific literature, the synthesis of chiral ligands from structurally related alcohols is a common and well-established strategy in the field of asymmetric catalysis.
Intermediates in the Synthesis of Other Enantiomerically Pure Compounds, including Amino Acid Derivatives
This compound serves as a valuable intermediate for the synthesis of other enantiomerically pure molecules. The stereocenter of the alcohol can direct the formation of new stereocenters, and its functional groups can be converted into other moieties.
One key transformation is the conversion of the hydroxyl group into an amino group, which opens a pathway to chiral amino compounds. This can be achieved through methods like the Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or via an oxidation-reductive amination sequence. The resulting chiral amine would be a precursor to non-proteinogenic amino acids or amino alcohol derivatives, which are important components of many pharmaceutical agents. For example, the terminal alkene could be oxidatively cleaved to form a carboxylic acid, which, combined with the introduction of an amino group, could yield a chiral amino acid derivative.
Formation of Key Heterocyclic Scaffolds in Organic Synthesis
The functional groups within this compound make it a suitable precursor for the synthesis of various heterocyclic structures, which form the core of many natural products and drugs. The terminal alkene and the alcohol group can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles.
Potential cyclization strategies include:
Iodocyclization: Reaction with iodine can trigger an electrophilic cyclization, where the hydroxyl group acts as a nucleophile attacking the iodonium (B1229267) ion formed at the double bond. This would lead to the formation of chiral substituted tetrahydrofurans or tetrahydropyrans.
Ring-Closing Metathesis (RCM): After attaching another vinyl group to the alcohol's oxygen atom (via etherification), RCM can be employed to form larger oxygen-containing rings.
Intramolecular Heck Reaction: If the phenyl group is appropriately substituted with a halide, an intramolecular Heck reaction could be envisioned to form fused ring systems.
Analytical Methodologies for Stereochemical Purity and Structural Elucidation
Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination
The quantification of the stereochemical purity of a chiral compound is crucial, and this is typically expressed as enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a sample, indicating how much of one enantiomer is present compared to the other. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a primary and powerful technique for separating enantiomers and determining the enantiomeric excess of compounds like (R)-1-Phenylhex-5-en-1-ol.
The fundamental principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral stationary phase, leading to the formation of transient diastereomeric complexes. These complexes have different stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad recognition capabilities for a variety of chiral compounds, including alcohols.
For the analysis of chiral alcohols like this compound, a common approach involves using a column such as a Chiralcel OD-H, which is packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier, often an alcohol such as isopropanol (B130326) (i-PrOH). The relative proportions of these solvents are optimized to achieve the best resolution between the enantiomeric peaks. A UV detector is commonly employed for peak detection, as the phenyl group in the molecule is a strong chromophore.
The enantiomeric excess is calculated from the integrated areas of the two peaks in the resulting chromatogram using the formula: % ee = [(Area R - Area S) / (Area R + Area S)] x 100
The table below illustrates a typical set of parameters for the chiral HPLC analysis of a compound structurally similar to this compound.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiralcel OD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 99:1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Retention Time (t R ) - Minor Enantiomer | ~24.1 min |
| Hypothetical Retention Time (t R ) - Major Enantiomer | ~26.6 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are used to provide a complete structural picture of this compound.
In ¹H NMR, the chemical shift (δ) of each proton signal provides information about its electronic environment. The splitting pattern (multiplicity) of a signal, governed by the spin-spin coupling constant (J), reveals the number of neighboring protons, allowing for the mapping of proton-proton connectivities. For this compound, distinct signals are expected for the aromatic protons, the vinylic protons of the double bond, the proton attached to the carbinol carbon (CH-OH), and the aliphatic methylene (B1212753) protons of the hexenyl chain.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., aromatic, vinylic, aliphatic, or oxygen-bearing).
The following tables present the expected ¹H and ¹³C NMR spectral data for 1-Phenylhex-5-en-1-ol, based on established chemical shift ranges for similar functional groups and molecular fragments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.25 - 7.40 | m (multiplet) | - |
| Vinylic (=CH) | 5.75 - 5.88 | ddt (doublet of doublets of triplets) | J ≈ 17.0, 10.2, 6.7 |
| Vinylic (=CH₂) | 4.95 - 5.08 | m (multiplet) | - |
| Carbinol (CH-OH) | 4.65 - 4.75 | t (triplet) or dd (doublet of doublets) | J ≈ 6.6 |
| Allylic (-CH₂-CH=) | 2.05 - 2.15 | q (quartet) | J ≈ 7.0 |
| Aliphatic (-CH₂-) | 1.70 - 1.90 | m (multiplet) | - |
| Aliphatic (-CH₂-) | 1.40 - 1.60 | m (multiplet) | - |
| Hydroxyl (-OH) | ~1.8 (variable) | s (singlet) or br s (broad singlet) | - |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-ipso) | ~144.5 |
| Vinylic (-CH=) | ~138.5 |
| Aromatic (CH-para) | ~128.5 |
| Aromatic (CH-ortho) | ~127.5 |
| Aromatic (CH-meta) | ~125.9 |
| Vinylic (=CH₂) | ~114.7 |
| Carbinol (CH-OH) | ~74.0 |
| Aliphatic (-CH₂-) | ~38.5 |
| Allylic (-CH₂-CH=) | ~33.8 |
| Aliphatic (-CH₂-) | ~24.9 |
Beyond basic structural confirmation, NMR is a powerful tool for conformational analysis. For flexible molecules like this compound, rotation around single bonds can lead to different spatial arrangements of atoms, known as conformers. In some cases, if the energy barrier to rotation is high enough, distinct signals for each conformer can be observed in the NMR spectrum, especially at low temperatures. Analysis of NMR parameters like coupling constants and Nuclear Overhauser Effects (NOEs) can provide quantitative information about the relative populations of different conformers in solution. For example, studies on derivatives of 1-phenylhex-5-en-1-ol have shown that restricted rotation around certain bonds can lead to the existence of multiple stable conformers, which are observable and can be characterized by detailed 2D NMR experiments.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (R)-1-Phenylhex-5-EN-1-OL with high enantiomeric excess?
- Methodological Answer : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to achieve enantioselectivity. Characterization via chiral HPLC or polarimetry is critical for verifying enantiomeric excess. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization .
- Data Considerations : Report retention times from HPLC, specific rotation values, and NMR data (e.g., H and C) to confirm structural integrity. Cross-reference with literature to validate synthetic routes .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use gas chromatography (GC) or mass spectrometry (MS) to monitor degradation products. Statistical tools like ANOVA can identify significant stability variations .
- Data Contradictions : If conflicting degradation profiles arise, re-examine experimental variables (e.g., sample purity, analytical method sensitivity). Compare results with thermodynamic simulations (e.g., Arrhenius plots) to resolve inconsistencies .
Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer : Combine HPLC with UV/Vis detection for quantification and LC-MS for structural confirmation. Validate methods using ICH guidelines (linearity, accuracy, precision). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can enantioselective synthetic routes for this compound be optimized using computational modeling?
- Methodological Answer : Apply density functional theory (DFT) to predict transition states and enantiomeric outcomes. Validate models with experimental kinetic data (e.g., rate constants, activation energies). Use software like Gaussian or ORCA for simulations .
- Data Interpretation : Address discrepancies between predicted and observed enantioselectivity by refining computational parameters (e.g., solvation models, basis sets) or revisiting mechanistic assumptions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Perform meta-analyses of existing studies, focusing on variables like assay conditions (pH, cell lines) and compound purity. Use funnel plots to detect publication bias. Replicate key experiments with standardized protocols .
- Framework Application : Apply the PICOT framework to structure replication studies:
- P opulation: Target enzyme/receptor.
- I ntervention: Derivative concentration.
- C omparison: Positive/negative controls.
- O utcome: IC/EC values.
- T ime: Incubation duration .
Q. How can researchers design experiments to probe the stereochemical effects of this compound in catalytic asymmetric reactions?
- Methodological Answer : Use kinetic resolution experiments paired with isotopic labeling (O, H) to track stereochemical outcomes. Compare turnover frequencies (TOF) and enantioselectivity factors (E) across substrates. Employ multivariate analysis to identify dominant steric/electronic factors .
- Data Presentation : Present raw kinetic data in appendices and processed results (e.g., Eyring plots, selectivity trends) in main text tables. Highlight uncertainties from instrumental error or sampling bias .
Methodological Best Practices
- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize green chemistry principles in synthesis to address ethical and environmental relevance .
- Data Integrity : Adopt the PEO framework for reporting:
- Conflict Resolution : For contradictory data, apply hermeneutic analysis to contextualize findings within historical or methodological biases. Cross-validate with orthogonal techniques (e.g., X-ray crystallography vs. computational docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
